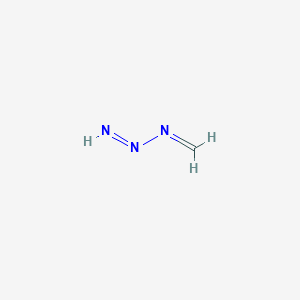![molecular formula C12H33FGeSi3 B14359263 {[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) CAS No. 96548-31-1](/img/structure/B14359263.png)
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) is a unique organogermanium compound that features a germanium atom bonded to a fluoro group, two methyl groups, and three trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of a germanium precursor with trimethylsilyl reagents under controlled conditions. One common method includes the use of fluoro(dimethyl)germane as a starting material, which is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germanium hydrides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Aplicaciones Científicas De Investigación
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activity and its use in developing new pharmaceuticals.
Medicine: The compound’s unique structure may offer therapeutic benefits, although this area is still under investigation.
Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.
Mecanismo De Acción
The mechanism by which {[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) exerts its effects is primarily through its ability to interact with various molecular targets. The fluoro and trimethylsilyl groups can participate in a range of chemical reactions, influencing the compound’s reactivity and stability. The germanium atom can form bonds with other elements, facilitating the formation of complex structures.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylgermane: Similar in structure but lacks the fluoro and trimethylsilyl groups.
Dimethylgermane: Contains two methyl groups but does not have the fluoro or trimethylsilyl groups.
Fluorotrimethylsilane: Contains the fluoro and trimethylsilyl groups but lacks the germanium atom.
Uniqueness
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) is unique due to the combination of fluoro, dimethyl, and trimethylsilyl groups bonded to a germanium atom. This unique structure imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
96548-31-1 |
|---|---|
Fórmula molecular |
C12H33FGeSi3 |
Peso molecular |
353.27 g/mol |
Nombre IUPAC |
[[fluoro(dimethyl)germyl]-bis(trimethylsilyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C12H33FGeSi3/c1-14(2,13)12(15(3,4)5,16(6,7)8)17(9,10)11/h1-11H3 |
Clave InChI |
ASZDXJBYGGYZGP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Ge](C)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)

![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)








![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)
![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)
![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)
